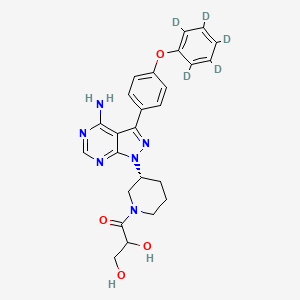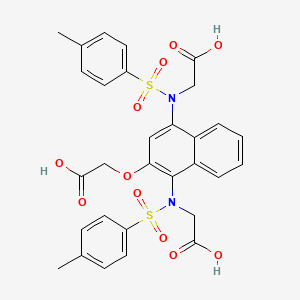
D3R/MOR antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of D3R/MOR antagonist 1 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the combination of a primary pharmacophore with a secondary pharmacophore to generate compounds with high affinity for dopamine D3 receptors and mu-opioid receptors . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
D3R/MOR antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, impacting the compound’s pharmacological properties.
Scientific Research Applications
D3R/MOR antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used in the study of receptor-ligand interactions and the development of new pharmacological agents.
Biology: The compound is utilized in research on neurotransmitter systems and their role in various physiological processes.
Industry: It is used in the development of safer analgesics and treatments for opioid misuse.
Mechanism of Action
D3R/MOR antagonist 1 exerts its effects by binding to dopamine D3 receptors and mu-opioid receptors. The compound’s dual antagonistic activity at these receptors leads to analgesic effects through partial agonism at mu-opioid receptors and a reduction in opioid misuse liability through antagonism at dopamine D3 receptors . The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor signaling pathways .
Comparison with Similar Compounds
D3R/MOR antagonist 1 is unique due to its dual antagonistic activity at both dopamine D3 receptors and mu-opioid receptors. Similar compounds include:
R-VK4-116: A highly selective dopamine D3 receptor antagonist.
R-VK4-40: Another selective dopamine D3 receptor antagonist with potential therapeutic applications.
Compound 46, 84, and 121: These compounds also exhibit dual activity at dopamine D3 receptors and mu-opioid receptors, with potential analgesic effects and reduced opioid misuse liability.
This compound stands out due to its balanced activity at both receptor types, making it a promising candidate for the development of safer analgesics and treatments for substance use disorders.
Properties
Molecular Formula |
C22H27Cl2N3O |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-4-[2-(4-pyridin-2-yloxan-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C22H27Cl2N3O/c23-18-4-3-5-19(21(18)24)27-14-12-26(13-15-27)11-7-22(8-16-28-17-9-22)20-6-1-2-10-25-20/h1-6,10H,7-9,11-17H2 |
InChI Key |
CNKXCQYEDYCLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)






![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)



